

# Application Notes and Protocols: N-Acylation of 3,4,5-Trimethoxybenzylamine

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## Compound of Interest

Compound Name: 3,4,5-Trimethoxybenzylamine

Cat. No.: B102388

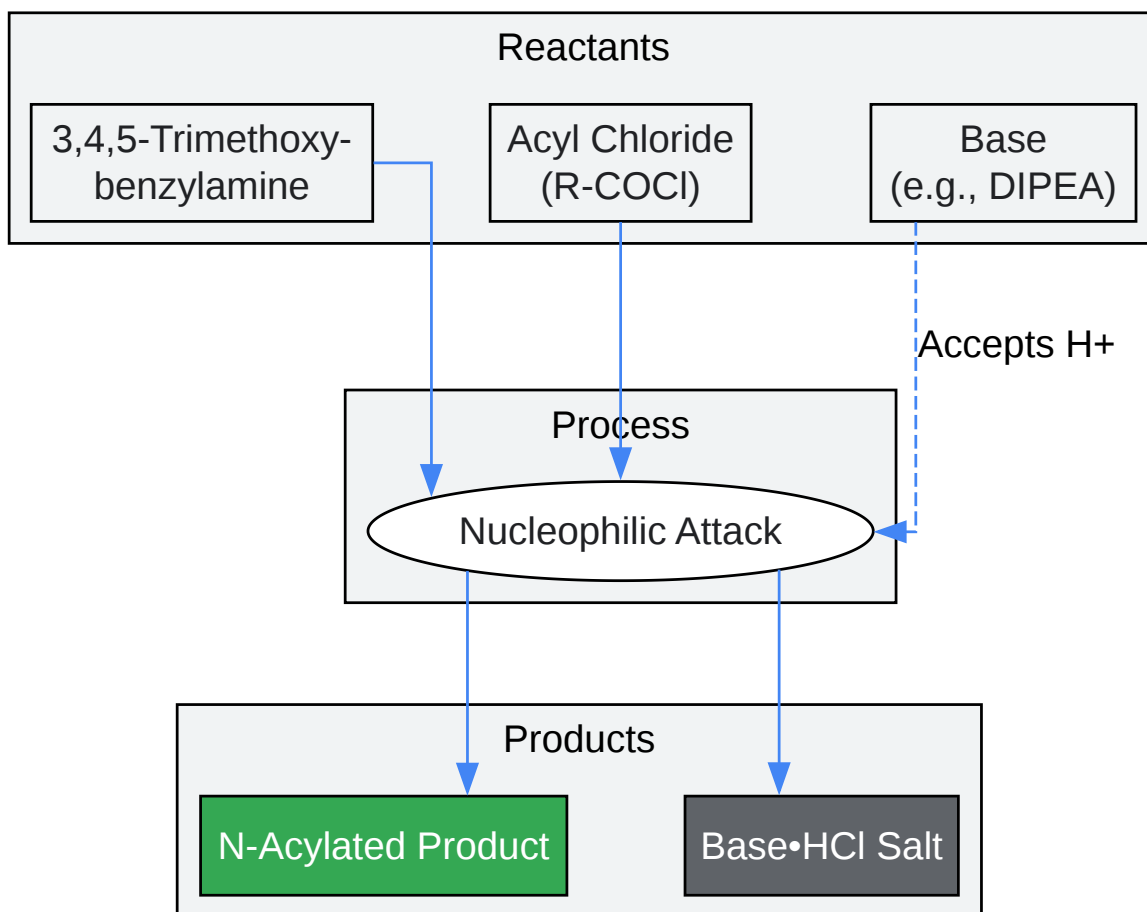
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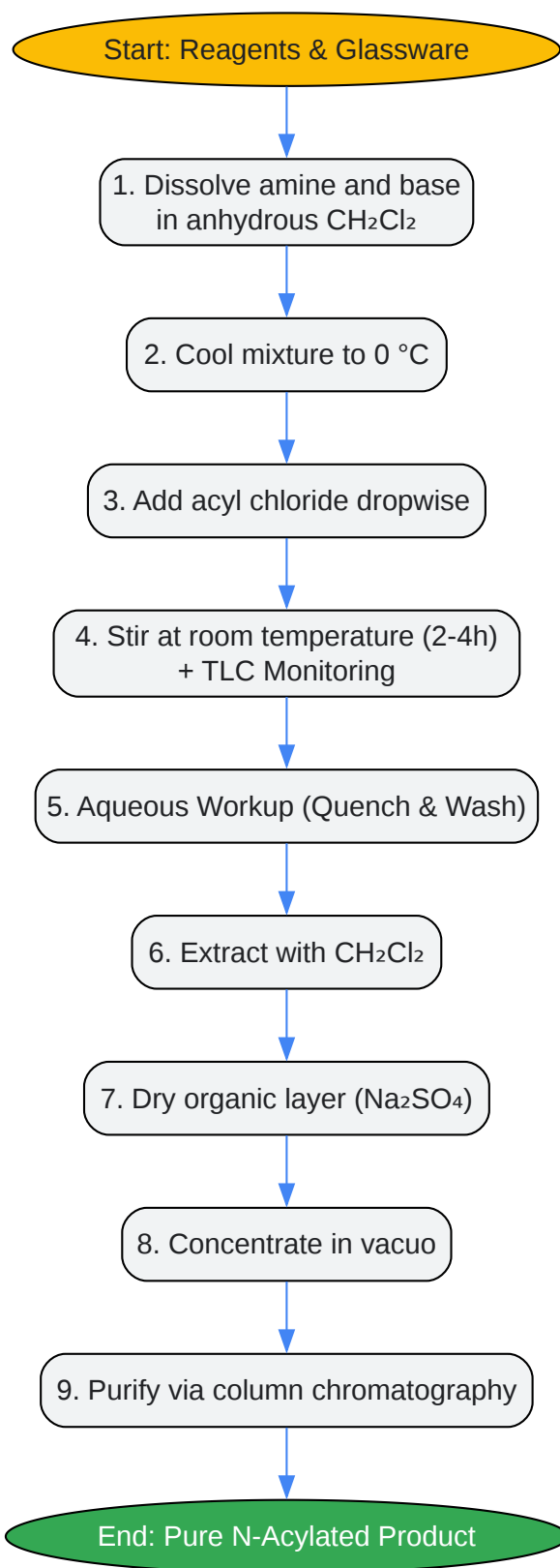
Audience: Researchers, scientists, and drug development professionals.

Introduction: **3,4,5-Trimethoxybenzylamine** is a crucial chemical intermediate, valued for its application in the synthesis of complex molecules with therapeutic potential in pharmaceutical research and as a building block for advanced materials.<sup>[1][2]</sup> Its chemical structure, which includes a primary amine group and three methoxy substituents on a benzyl ring, facilitates a variety of chemical transformations to create diverse molecular scaffolds.<sup>[1]</sup> N-acylation is a fundamental and highly versatile reaction for functionalizing the primary amine of **3,4,5-trimethoxybenzylamine**. This transformation converts the amine into a stable amide linkage, a common feature in many biologically active compounds. This protocol details a standard and efficient method for the N-acylation of **3,4,5-trimethoxybenzylamine** using acyl chlorides in the presence of a non-nucleophilic base.

## Reaction and Logical Pathway

The N-acylation of **3,4,5-trimethoxybenzylamine** with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base, typically a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.<sup>[3]</sup>





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## References

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